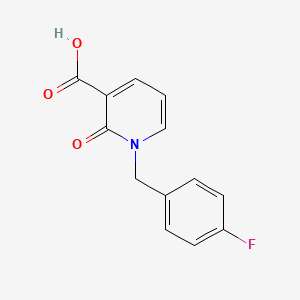

1-(4-氟苄基)-2-氧代-1,2-二氢吡啶-3-羧酸

描述

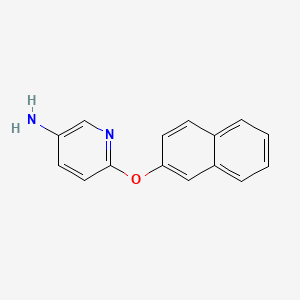

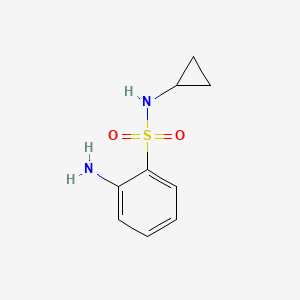

The compound you mentioned seems to be a complex organic molecule that contains a pyridine ring, a carboxylic acid group, and a fluoro-benzyl group . Pyridine is a basic heterocyclic organic compound, similar to benzene and nitrogen. It is often used as a precursor to agrochemicals and pharmaceuticals. The carboxylic acid group (-COOH) is a common functional group in organic chemistry and biochemistry, and the fluoro-benzyl group is a benzyl group substituted with a fluorine atom .

Chemical Reactions Analysis

The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could undergo reactions such as esterification, amidation, and reduction. The pyridine ring could participate in electrophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity .

科学研究应用

抗菌性能

研究已经探索了与 1-(4-氟苄基)-2-氧代-1,2-二氢吡啶-3-羧酸相关的化合物的抗菌能力。例如,研究表明某些具有结构相似性的吡啶二酮羧酸表现出显着的抗菌活性。这些研究提供了对该类化合物作为抗菌剂开发潜力的见解 (Egawa 等,1984)。此外,另一种相关化合物 1,4-二氢吡啶的衍生物被发现具有钙调节特性,表明在治疗与钙通道失调相关的疾病中具有潜在应用 (Linden 等,2011)。

镇痛性能

已经探索了相关吡啶化合物的某些修饰以增强其镇痛性能。例如,吡啶并[1,2-a]嘧啶衍生物的甲基化,在结构上与目标化合物相关,显示出增加的生物活性,尤其是在具有特定取代基的衍生物中 (Ukrainets 等,2015)。这表明可以定制类似的化合物以增强止痛效果。

光物理性质

对具有与 1-(4-氟苄基)-2-氧代-1,2-二氢吡啶-3-羧酸相似的结构的化合物进行的研究导致了对其光物理性质的深入了解。例如,对由芳香羧酸衍生物组装的镧系基配位聚合物的研究揭示了有趣的光物理行为,这可能对开发具有独特光相关性质的新材料产生影响 (Sivakumar 等,2011)。

合成和结构研究

与 1-(4-氟苄基)-2-氧代-1,2-二氢吡啶-3-羧酸类似的化合物的合成和结构分析一直是研究的主题。研究已经探讨了合成相关化合物和分析其分子结构的方法。这项研究对于了解这些化合物的化学性质和潜在应用至关重要 (宁,2007)。

安全和危害

属性

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c14-10-5-3-9(4-6-10)8-15-7-1-2-11(12(15)16)13(17)18/h1-7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUPGHOUJJNVJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588648 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid | |

CAS RN |

66158-41-6 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Nitrophenoxy)methyl]benzoic acid](/img/structure/B1355901.png)

![[6-(4-Phenoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B1355906.png)

![[2-Azepan-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B1355921.png)

![1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1355939.png)

![{6-[2-(Trifluoromethyl)phenoxy]pyridin-3-yl}methanamine](/img/structure/B1355959.png)

![N-[1-(2-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B1355967.png)